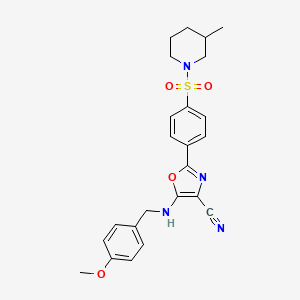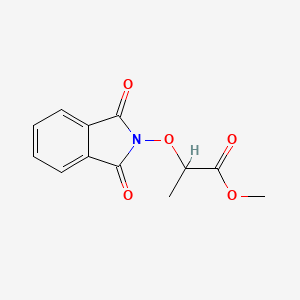![molecular formula C14H15N3O B2545389 N-[(1-Benzylpyrazol-3-yl)methyl]prop-2-enamide CAS No. 1851551-63-7](/img/structure/B2545389.png)
N-[(1-Benzylpyrazol-3-yl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-Benzylpyrazol-3-yl)methyl]prop-2-enamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is also known as JZL184 and has been found to be a potent inhibitor of the enzyme monoacylglycerol lipase (MAGL). MAGL is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the body. By inhibiting MAGL, JZL184 has been found to increase the levels of 2-AG in the body, which has potential therapeutic applications.
Mechanism of Action
JZL184 works by inhibiting the enzyme MAGL, which is responsible for the breakdown of the endocannabinoid 2-AG in the body. By inhibiting MAGL, JZL184 increases the levels of 2-AG in the body, which has potential therapeutic applications. 2-AG is an endocannabinoid that has been found to have anti-inflammatory, analgesic, and neuroprotective effects.
Biochemical and Physiological Effects:
JZL184 has been found to have a number of biochemical and physiological effects. It has been found to increase the levels of 2-AG in the body, which has anti-inflammatory, analgesic, and neuroprotective effects. JZL184 has also been found to have potential applications in the treatment of anxiety and depression.
Advantages and Limitations for Lab Experiments
JZL184 has a number of advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of MAGL, which makes it a useful tool for studying the endocannabinoid system. One limitation is that it has potential off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are a number of future directions for the study of JZL184. One direction is to further investigate its potential therapeutic applications in the treatment of pain, anxiety, and inflammation. Another direction is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the potential off-target effects of JZL184 and to develop more selective inhibitors of MAGL.
Synthesis Methods
The synthesis of JZL184 involves the reaction of 1-benzyl-3-bromo-1H-pyrazole with propargylamine in the presence of a palladium catalyst. The resulting compound is then reacted with propionic anhydride to form JZL184.
Scientific Research Applications
JZL184 has been extensively studied for its potential therapeutic applications. It has been found to have potential applications in the treatment of pain, anxiety, and inflammation. JZL184 has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[(1-benzylpyrazol-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-2-14(18)15-10-13-8-9-17(16-13)11-12-6-4-3-5-7-12/h2-9H,1,10-11H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMARSSXEJFIQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=NN(C=C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2545307.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde](/img/structure/B2545311.png)






![2-[[1-(2-Chlorobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2545321.png)



